MAL-di-EG-Val-Cit-PAB-MMAE
Description
Evolution of Targeted Cytotoxic Strategies in Biological Research
The history of pharmacological cancer treatment began with cytotoxic agents that, while effective at killing rapidly dividing cancer cells, also caused significant damage to healthy cells, leading to severe side effects. This lack of specificity prompted a paradigm shift towards "targeted therapies"—drugs designed to act on specific molecular targets or pathways that are altered in cancer cells. plos.orgfrontiersin.org This target-driven approach marked a revolution in anti-cancer therapy, moving away from the empirical nature of conventional chemotherapy. plos.org
The evolution continued with the advent of monoclonal antibodies, engineered proteins that can recognize and bind to specific antigens on the surface of tumor cells. frontiersin.org This led to the development of antibody-drug conjugates (ADCs), which combine the targeting precision of an antibody with the potent cell-killing ability of a cytotoxic drug. nih.govmdpi.com This approach has significantly improved the therapeutic window, enhancing anti-tumor effects while reducing systemic toxicity. mdpi.com Further advancements are now focused on novel strategies, such as using smaller targeting domains for better tumor penetration and developing bifunctional molecules like PROteolysis TArgeting Chimeras (PROTACs). aacrjournals.org
Significance of Chemical Linkers in Bioconjugation Technologies
In the architecture of an antibody-drug conjugate, the linker is a critical component that connects the antibody to the cytotoxic payload. broadpharm.com Its design is a significant challenge, as it must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing the premature release of the toxic payload that could harm healthy tissues. nih.govnih.gov At the same time, the linker must be designed to break and release the payload once the ADC has reached its target. mdpi.combroadpharm.com
Position of MAL-di-EG-Val-Cit-PAB-MMAE within Advanced Linker-Payload Architectures
This compound is a state-of-the-art drug-linker conjugate that exemplifies the precision of modern bioconjugation technology. glpbio.commedchemexpress.comfishersci.fi It is not a standalone therapeutic but a component designed to be attached to a targeting antibody, thereby forming an ADC. This construct features a highly potent cytotoxic agent, Monomethyl Auristatin E (MMAE), connected to a multi-part linker system. glpbio.comcreative-biolabs.com
The linker is a sophisticated, enzymatically cleavable system. nih.gov It includes a Maleimide (B117702) (MAL) group for stable attachment to an antibody, a diethylene glycol (di-EG) spacer, a cathepsin-cleavable Valine-Citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer. glpbio.commedchemexpress.comnih.gov This intricate design ensures stability in circulation and facilitates the specific release of the potent MMAE payload inside the target cancer cell, representing a significant advancement in the ongoing effort to create more effective and targeted therapies. wuxiapptec.comacs.org
Component Breakdown and Research Findings
The this compound construct is composed of several distinct chemical moieties, each with a specific function.
| Component | Abbreviation | Function |
| Maleimide | MAL | Serves as a reactive group for conjugation, typically to thiol groups on a monoclonal antibody. |
| diethylene glycol | di-EG | A hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the ADC. abzena.com |
| Valine-Citrulline | Val-Cit | A dipeptide sequence specifically designed to be cleaved by the enzyme Cathepsin B, which is highly active within the lysosomes of tumor cells. mdpi.comproteogenix.sciencewikipedia.org |
| p-aminobenzyl carbamate | PAB | A self-immolative spacer that, after cleavage of the Val-Cit linker, spontaneously breaks down to release the unmodified payload. nih.govtcichemicals.com |
| Monomethyl Auristatin E | MMAE | A highly potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization. wikipedia.orgmedchemexpress.com |
Detailed Research Findings
The Val-Cit-PAB system is one of the most successful and widely used cleavable linker technologies in ADC development. proteogenix.scienceacs.org Research has shown that the Val-Cit dipeptide is remarkably stable in plasma but is efficiently cleaved by cathepsin B upon internalization into a target cell. mdpi.commedchemexpress.com This enzymatic specificity is crucial for the selective release of the drug. One study highlighted that the Val-Cit linker was over 100 times more stable in human plasma than an analogous hydrazone linker, a different type of cleavable linker. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C72H112N12O18 |
|---|---|
Molecular Weight |
1433.7 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C72H112N12O18/c1-15-46(8)63(54(98-13)41-59(89)83-35-20-24-53(83)65(99-14)47(9)66(91)76-48(10)64(90)50-21-17-16-18-22-50)81(11)70(95)61(44(4)5)80-69(94)62(45(6)7)82(12)72(97)102-42-49-25-27-51(28-26-49)77-67(92)52(23-19-33-75-71(73)96)78-68(93)60(43(2)3)79-56(86)32-37-100-39-40-101-38-34-74-55(85)31-36-84-57(87)29-30-58(84)88/h16-18,21-22,25-30,43-48,52-54,60-65,90H,15,19-20,23-24,31-42H2,1-14H3,(H,74,85)(H,76,91)(H,77,92)(H,78,93)(H,79,86)(H,80,94)(H3,73,75,96)/t46-,47+,48+,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1 |
InChI Key |
KSUNEBGJOUXPPQ-NGASZDMPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Structural Dissection and Rationale for Mal Di Eg Val Cit Pab Mmae Components
Monomethyl Auristatin E (MMAE) as a Cytotoxic Payload
Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from dolastatins, which are natural peptides isolated from the sea hare Dolabella auricularia. dimabio.comwikipedia.org Due to its high toxicity, MMAE is not suitable for use as a standalone drug. dimabio.com However, its potency makes it an ideal cytotoxic payload when conjugated to a monoclonal antibody that can direct it to specific cancer cells. dimabio.comwikipedia.org
Molecular Mechanism of Cytotoxicity: Microtubule Disruption and Cell Cycle Arrest Induction
The primary cytotoxic mechanism of MMAE is the disruption of the microtubule network within a cell. dimabio.comnih.gov MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. wikipedia.orgresearchgate.net This disruption of microtubule dynamics is critical as microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. nih.govnih.gov
By interfering with microtubule formation, MMAE effectively halts the cell cycle at the G2/M phase, the stage where the cell prepares for and undergoes mitosis. dimabio.comnih.govmedscape.com This cell cycle arrest prevents the proliferation of rapidly dividing cancer cells. dimabio.comnih.gov The potency of MMAE is remarkable, with studies indicating it can be 100 to 1000 times more potent than doxorubicin, a conventional chemotherapy agent. researchgate.netresearchgate.net
| Mechanism | Molecular Target | Cellular Outcome |
|---|---|---|
| Microtubule Disruption | Tubulin | Inhibition of polymerization, disruption of mitotic spindle |
| Cell Cycle Arrest | G2/M Phase | Halts cell division and proliferation |
Role in Inducing Cellular Apoptosis
The sustained G2/M phase arrest induced by MMAE ultimately triggers programmed cell death, or apoptosis. nih.govwikipedia.orgresearchgate.net The disruption of the microtubule network and the inability of the cell to complete mitosis are potent signals for the initiation of the apoptotic cascade. nih.govresearchgate.net This process is characterized by a series of biochemical events that lead to characteristic cell changes and death, effectively eliminating the cancerous cells. researchgate.netresearchgate.net Western blot analyses have confirmed the induction of apoptosis by MMAE through the detection of increased levels of cleaved PARP and caspases, which are key markers of this process. researchgate.net
Valine-Citrulline (Val-Cit) Dipeptide Linker Moiety
The Valine-Citrulline (Val-Cit) dipeptide is a critical component of the linker technology used in ADCs. It serves as a stable yet cleavable bridge between the antibody and the cytotoxic payload. iris-biotech.de
Design Principle of Protease-Cleavable Linkers
The fundamental design principle of a protease-cleavable linker is to ensure the stability of the ADC in systemic circulation while allowing for the specific release of the payload within the target cancer cell. iris-biotech.deiris-biotech.denih.gov This selectivity is achieved by designing linkers that are substrates for proteases that are highly active within the intracellular environment of tumor cells, particularly in the lysosomes, but have low activity in the bloodstream. iris-biotech.debroadpharm.com The Val-Cit dipeptide was specifically designed to be a substrate for lysosomal proteases. iris-biotech.de This design offers a significant advantage over non-cleavable linkers, which rely on the degradation of the antibody itself to release the drug. acs.org
| Linker Type | Release Mechanism | Key Advantage |
|---|---|---|
| Protease-Cleavable (e.g., Val-Cit) | Enzymatic cleavage by specific proteases | Selective payload release in target cells |
| Non-Cleavable | Antibody degradation | High stability |
Role of Lysosomal Proteases in Cleavage Kinetics
Once an ADC containing the Val-Cit linker is internalized by a cancer cell, it is trafficked to the lysosomes. dimabio.commdpi.com Lysosomes are acidic organelles that contain a variety of hydrolytic enzymes, including a class of proteases called cathepsins. mdpi.comencyclopedia.pub Cathepsin B, a cysteine protease that is often upregulated in tumor cells, efficiently recognizes and cleaves the peptide bond between the valine and citrulline residues of the linker. iris-biotech.detcichemicals.com
While initially thought to be cleaved exclusively by cathepsin B, further studies have shown that other lysosomal proteases, such as cathepsin S, L, and F, can also cleave the Val-Cit linker. mdpi.comnih.gov This redundancy in cleavage mechanisms ensures efficient release of the cytotoxic payload within the target cell. ilo.org The cleavage of the Val-Cit linker is a critical step that initiates the subsequent release of MMAE. iris-biotech.denih.gov
p-Aminobenzyl Carbamate (B1207046) (PAB) Self-Immolative Spacer
The p-Aminobenzyl Carbamate (PAB) group acts as a self-immolative spacer. mdpi.comgoogle.com Its function is to ensure the complete and traceless release of the unmodified cytotoxic drug following the cleavage of the Val-Cit linker. iris-biotech.denih.gov
Once the lysosomal proteases cleave the amide bond of the Val-Cit dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. iris-biotech.demdpi.comsigutlabs.com This electronic cascade results in the release of the payload (MMAE), carbon dioxide, and aza-quinone methide. mdpi.com The self-immolative nature of the PAB spacer is crucial because it prevents any part of the linker from remaining attached to the drug, which could otherwise hinder its cytotoxic activity. nih.govresearchgate.net This traceless release mechanism is a key feature of modern ADC design, ensuring that the payload is delivered in its most active form. iris-biotech.deiris-biotech.de
Mechanism of Payload Release Following Linker Cleavage
The release of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), from the MAL-di-EG-Val-Cit-PAB-MMAE antibody-drug conjugate (ADC) is a meticulously orchestrated process that occurs predominantly within the lysosomal compartment of target cancer cells. This controlled release is contingent upon the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker, a sequence specifically designed to be recognized and hydrolyzed by lysosomal proteases, most notably Cathepsin B. tcichemicals.com
The process unfolds in a sequential manner following the internalization of the ADC via receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, an organelle characterized by its acidic environment and high concentration of degradative enzymes. Within this environment, the Val-Cit linker is exposed to Cathepsin B, which selectively cleaves the amide bond between the citrulline and the p-aminobenzyl carbamate (PAB) spacer. tcichemicals.comresearchgate.net
This initial cleavage event triggers a cascade of self-immolation of the PAB spacer. researchgate.net The removal of the dipeptide exposes an aniline (B41778) metabolite, which rapidly undergoes a 1,6-elimination reaction. researchgate.net This intramolecular electronic cascade results in the formation of an aza-quinone-methide intermediate and the subsequent release of the unmodified, fully active MMAE payload into the cytoplasm of the cancer cell. researchgate.net The strategic design of the Val-Cit-PAB system ensures that the highly potent MMAE is liberated in close proximity to its intracellular target, the microtubules, thereby minimizing premature drug release in systemic circulation and reducing off-target toxicities.
Diethylene Glycol (di-EG) Spacer Component
Influence on Linker Flexibility and Hydrophilicity
The inclusion of the di-EG spacer enhances the aqueous solubility of the otherwise hydrophobic linker-payload combination. researchgate.netaxispharm.com This is a crucial attribute, as many potent cytotoxic payloads are inherently lipophilic, which can lead to aggregation of the ADC and negatively impact its manufacturing, stability, and pharmacokinetic profile. drugtargetreview.com The hydrophilic nature of the di-EG spacer helps to mitigate these challenges, contributing to a more homogeneous and stable ADC formulation. drugtargetreview.com
Maleimide (B117702) (MAL) Conjugation Handle
Mechanism of Thiol-Maleimide Bioconjugation
The maleimide (MAL) group functions as the reactive handle for covalently attaching the linker-payload to the antibody. This is achieved through a highly specific and efficient thiol-maleimide Michael addition reaction, a cornerstone of bioconjugation chemistry. rsc.org This reaction targets the sulfhydryl group of cysteine residues present on the antibody. researchgate.net
The mechanism involves the nucleophilic attack of the thiolate anion (the deprotonated form of the cysteine's sulfhydryl group) on one of the carbon atoms of the maleimide's double bond. researchgate.net This forms a stable thioether bond, securely linking the linker-payload to the antibody. rsc.org The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5, where the reaction with thiols is significantly faster than with other nucleophilic groups like amines. researchgate.net This selectivity is crucial for achieving a well-defined conjugate with a specific drug-to-antibody ratio (DAR).
The reaction kinetics are generally rapid, allowing for efficient conjugation under mild conditions that are compatible with maintaining the structural integrity and biological activity of the antibody. researchgate.net
Considerations for Conjugation Efficiency and Site-Selectivity
Achieving optimal conjugation efficiency and site-selectivity in the thiol-maleimide reaction is paramount for the production of a homogeneous and therapeutically effective ADC. Several factors must be carefully controlled to ensure the desired outcome.
pH: The pH of the reaction buffer is a critical parameter. While the reaction proceeds over a range of pH values, a pH between 6.5 and 7.5 is generally optimal for maximizing the selectivity for thiol groups over other nucleophilic residues like lysines. researchgate.net At higher pH values, the reactivity of amines increases, which can lead to non-specific conjugation.
Molar Ratio: The molar ratio of the maleimide-functionalized linker-payload to the antibody is another key factor influencing the average DAR. researchgate.net By carefully controlling this ratio, it is possible to modulate the number of drug molecules attached to each antibody.
Accessibility of Cysteine Residues: The site of conjugation is determined by the accessibility of the cysteine residues on the antibody. nih.gov In native antibodies, inter-chain disulfide bonds can be reduced to generate free thiols for conjugation. Alternatively, cysteine residues can be engineered into specific sites on the antibody surface to allow for precise, site-selective conjugation. nih.gov The local microenvironment of the cysteine residue can also influence its reactivity.
Reaction Time and Temperature: The reaction time and temperature can also be optimized to ensure complete conjugation while minimizing potential side reactions or degradation of the antibody. uu.nl
Data Table: Factors Influencing Thiol-Maleimide Conjugation
| Parameter | Optimal Range/Consideration | Rationale |
| pH | 6.5 - 7.5 | Maximizes selectivity for thiols over amines. researchgate.net |
| Molar Ratio | Empirically determined | Controls the average drug-to-antibody ratio (DAR). researchgate.net |
| Cysteine Accessibility | Surface-exposed residues | Ensures efficient reaction with the maleimide group. nih.gov |
| Reducing Agent | e.g., TCEP | Necessary to reduce disulfide bonds and generate free thiols. acs.org |
| Reaction Time | Typically 1-4 hours | Allows for completion of the reaction. uu.nl |
| Temperature | 4 - 25 °C | Mild conditions to maintain antibody integrity. |
Molecular Mechanisms of Action and Cellular Fate
Cellular Uptake and Intracellular Trafficking Pathways
The journey of an ADC from the extracellular space to the lysosome is a highly regulated process, critical for the selective delivery of its cytotoxic payload.
When part of an ADC, the initial step in cellular uptake is the binding of the antibody component to its specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis (RME), the primary and most efficient pathway for ADC internalization. nih.govmdpi.com The predominant mechanism for this is clathrin-mediated endocytosis. nih.gov This process begins with the recruitment of adaptor proteins and clathrin to the plasma membrane, leading to the formation of a clathrin-coated pit containing the ADC-antigen complex. nih.gov
The budding vesicle is then liberated from the plasma membrane, a step mediated by the GTPase dynamin, and subsequently uncoats to form an early endosome. nih.govdovepress.com The internal environment of the early endosome begins to acidify (pH 6.0-6.2) due to the action of ATP-dependent proton pumps. dovepress.com From the early endosome, the ADC can be sorted into different trafficking pathways. While some receptors are recycled back to the cell surface, the desired pathway for ADC efficacy involves trafficking to late endosomes (pH 5.5) and ultimately fusing with lysosomes. dovepress.comnih.gov This trafficking is essential for delivering the ADC to the cellular compartment where the payload release mechanism is activated. nih.govtandfonline.com
The progression from early endosomes to lysosomes is the critical final stage of intracellular trafficking for ADCs employing a Val-Cit linker. nih.gov Late endosomes mature and fuse with lysosomes, which are highly acidic organelles (pH 4.5-5.0) rich in hydrolytic enzymes. dovepress.com It is within this harsh lysosomal environment that the ADC is processed to liberate the active drug. nih.gov The entire antibody-linker-drug conjugate is subjected to degradation by a host of lysosomal proteases. nih.gov This proteolytic degradation, coupled with the specific enzymatic cleavage of the linker, ensures that the payload is released in the intended subcellular location to exert its cytotoxic effect. nih.govfrontiersin.org
Enzymatic Cleavage Dynamics within Cellular Compartments
The release of MMAE from the ADC is not a result of simple degradation but a highly specific enzymatic process targeting the Valine-Citrulline (Val-Cit) dipeptide within the linker.
The Val-Cit dipeptide sequence is specifically designed to be a substrate for Cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells. tcichemicals.comnih.gov In the acidic milieu of the lysosome, Cathepsin B recognizes and efficiently cleaves the amide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer. nih.govencyclopedia.pub This cleavage is the rate-limiting step for the release of the payload. iris-biotech.de Research indicates that this enzymatic release is highly efficient and that the rate of cleavage is generally independent of the specific antibody carrier or the conjugation site on the antibody, suggesting that the Val-Cit moiety is readily accessible to the enzyme. nih.govresearchgate.netsemanticscholar.org
| Enzyme | Location | Cleavage Site | Role in ADC Action |
| Cathepsin B | Lysosome | Between Citrulline and PAB spacer | Canonical: Intended payload release inside target tumor cells. |
| Other Cathepsins (L, S, F) | Lysosome | Val-Cit linker | Canonical: May also contribute to payload release within the lysosome. preprints.org |
This table summarizes the primary enzymatic cleavage mechanism for Val-Cit linkers.
While the Val-Cit linker is designed for stability in systemic circulation and specific cleavage within lysosomes, studies have revealed its susceptibility to premature cleavage by other, non-target enzymes. This can lead to off-target toxicity and impact the therapeutic window of the ADC.
Two key enzymes identified in non-canonical cleavage are:
Carboxylesterase 1C (Ces1C): This enzyme, present in the plasma of rodents (mice and rats), has been shown to cleave Val-Cit linkers. nih.govnih.govpreprints.org This instability in mouse plasma can complicate preclinical evaluation of ADCs using this linker. encyclopedia.pubpreprints.org
Neutrophil Elastase: This serine protease, secreted by neutrophils, can also cleave the Val-Cit linker, specifically between the valine and citrulline residues. adcreview.comnih.govresearchgate.net This premature cleavage in the circulation is believed to contribute to off-target toxicities, such as neutropenia, observed with some Val-Cit-containing ADCs. preprints.orgresearchgate.net
| Enzyme | Location | Cleavage Site | Role in ADC Action |
| Carboxylesterase 1C (Ces1C) | Rodent Plasma | Val-Cit linker | Non-Canonical: Causes premature payload release in preclinical mouse models, complicating evaluation. nih.govpreprints.org |
| Neutrophil Elastase | Extracellular (released by neutrophils) | Between Valine and Citrulline | Non-Canonical: Causes premature payload release in circulation, potentially leading to off-target toxicity (e.g., neutropenia). adcreview.comnih.gov |
This table outlines enzymes responsible for the non-canonical, premature cleavage of the Val-Cit linker.
Payload Release and Intracellular Distribution
Following the enzymatic cleavage of the Val-Cit peptide, a rapid, spontaneous chemical reaction ensues, leading to the release of the free, unmodified MMAE payload, which then must reach its intracellular target to induce cell death.
The cleavage by Cathepsin B unmasks an amino group on the PAB spacer. This initiates a spontaneous, self-immolative 1,6-elimination reaction. nih.govresearchgate.netotago.ac.nz The PAB spacer electronically decomposes, releasing carbon dioxide and aza-quinone methide, which ultimately results in the liberation of the active MMAE drug. mdpi.com This self-immolation mechanism is crucial as it ensures that the released drug is in its native, fully potent form, without any residual linker fragments attached. iris-biotech.de
Kinetics of MMAE Release from the PAB Spacer
The release of MMAE from its antibody carrier is a meticulously controlled process designed to ensure stability in systemic circulation and rapid activation within the target cell's lysosomal compartment. The valine-citrulline (Val-Cit) dipeptide component of the linker is specifically designed for this purpose. It is highly stable in the bloodstream but is readily recognized and cleaved by lysosomal proteases, predominantly Cathepsin B, which are abundant in the intracellular environment of tumor cells. europeanreview.orgresearchgate.netnih.gov
Upon enzymatic cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (PAB) spacer, a rapid, spontaneous 1,6-elimination reaction is triggered within the PAB moiety. nih.govfrontiersin.org This self-immolative cascade results in the release of the active MMAE payload. nih.gov Studies on similar linker systems indicate that this release can be quite rapid once the enzymatic cleavage occurs, with free payload being detectable within minutes of exposure to lysosomal enzymes. frontiersin.org
Intracellular Localization and Target Engagement of Released MMAE
Following its release from the PAB spacer within the lysosome, MMAE must traverse the lysosomal membrane to reach its site of action in the cytoplasm. europeanreview.orgaacrjournals.org Once in the cytoplasm, MMAE engages its molecular target: tubulin. researchgate.netbiochempeg.com
MMAE is a potent antimitotic agent that functions by inhibiting the polymerization of tubulin into microtubules. researchgate.netresearchgate.netcreative-biolabs.com Microtubules are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division. By binding to tubulin, MMAE disrupts microtubule dynamics, which leads to the arrest of the cell cycle at the G2/M phase and ultimately triggers programmed cell death, or apoptosis. researchgate.netresearchgate.net The high cytotoxicity of MMAE, with IC50 values often in the nanomolar to picomolar range, makes it an exceptionally potent payload for ADCs. nih.govbiochempeg.com
Studies using fluorescently labeled ADCs have confirmed that after cellular uptake, the ADC construct is primarily transported to and concentrated in the lysosomes, which is the site of linker cleavage and subsequent MMAE release. europeanreview.orgnih.gov
Bystander Effect of Released MMAE
One of the most significant advantages of using MMAE as an ADC payload is its ability to induce a "bystander effect," whereby it kills not only the antigen-positive target cell but also adjacent antigen-negative tumor cells. aacrjournals.orgnih.gov
Physicochemical Basis for Cell Membrane Permeability
The capacity of MMAE to mediate a bystander effect is rooted in its physicochemical properties. To kill neighboring cells, the released drug must be able to exit the target cell and enter the adjacent cells. This requires the ability to diffuse across lipid cell membranes. MMAE possesses two key characteristics that facilitate this: a neutral charge and significant lipophilicity (hydrophobicity). nih.govnih.gov These properties allow the molecule to readily pass through the cell membrane's lipid bilayer. nih.gov
The importance of these properties is underscored by comparing MMAE to its close analogue, monomethyl auristatin F (MMAF). MMAF differs from MMAE by the presence of a charged phenylalanine at its C-terminus, which renders it more hydrophilic and significantly less membrane-permeable. aacrjournals.orgaacrjournals.orgaacrjournals.org Consequently, ADCs that release MMAF have a diminished or absent bystander effect compared to those that release MMAE. aacrjournals.orgaacrjournals.orgnih.gov
Impact on Surrounding Antigen-Negative Cells in Heterogeneous Populations
In the context of solid tumors, which are often characterized by heterogeneous expression of the target antigen, the bystander effect is a crucial mechanism for therapeutic efficacy. aacrjournals.orgnih.gov MMAE released from an antigen-positive cell can diffuse into the local tumor microenvironment and kill nearby antigen-negative cancer cells, thus overcoming tumor heterogeneity. researchgate.netaacrjournals.org
Preclinical studies have robustly demonstrated this phenomenon. In admixed tumor models, where antigen-positive and antigen-negative cancer cells are grown together, ADCs releasing MMAE show potent antitumor activity that cannot be attributed solely to the killing of antigen-positive cells. aacrjournals.org For example, a CD30-targeting ADC that releases MMAE was able to cause complete remission in tumors composed of both CD30-positive and CD30-negative cells. In contrast, a similar ADC releasing the less permeable MMAF failed to mediate this bystander killing in vivo, even though both payloads were potently cytotoxic to the target cells. aacrjournals.orgaacrjournals.org
The following table summarizes findings from a preclinical study highlighting the differential bystander capabilities of MMAE and MMAF in a mixed-cell tumor model.
| ADC Payload | Target Cells | Bystander Cells | In Vivo Outcome in Admixed Tumor Model | Rationale |
| MMAE | CD30-positive | CD30-negative | Complete tumor remission | High membrane permeability allows released MMAE to diffuse and kill neighboring antigen-negative cells. aacrjournals.orgaacrjournals.org |
| MMAF | CD30-positive | CD30-negative | Continued tumor growth | Low membrane permeability prevents released MMAF from effectively diffusing to and killing neighboring cells. aacrjournals.orgaacrjournals.org |
Preclinical Evaluation and Efficacy in Model Systems
In Vitro Cellular Assays
In vitro assays provide the foundational understanding of an ADC's biological activity at the cellular level. These studies are essential for confirming target-dependent cytotoxicity, elucidating the mechanism of cell killing, and characterizing specific attributes like the bystander effect.
The cytotoxic potential of ADCs utilizing the Val-Cit-PAB-MMAE system is initially evaluated in two-dimensional (2D) monolayer cell cultures. The payload, Monomethyl Auristatin E (MMAE), is a potent antimitotic agent that, when released from the ADC, inhibits tubulin polymerization, leading to cell death. medchemexpress.comnih.gov
Studies have demonstrated that free MMAE exhibits high cytotoxicity across a variety of cancer cell lines, independent of the target antigen expression, due to its ability to freely permeate cell membranes. nih.gov The efficacy of the complete ADC, however, is dependent on its binding to a specific antigen on the tumor cell surface, followed by internalization and lysosomal degradation of the linker to release the MMAE payload. nih.govmedchemexpress.com The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells. For instance, in prostate cancer cell lines PC-3 and C4-2B, MMAE demonstrated an IC50 of approximately 2 nM. nih.gov
| Cell Line | Cancer Type | Reported IC50 of MMAE |
|---|---|---|
| PC-3 | Prostate Cancer | ~2 nM |
| C4-2B | Prostate Cancer | ~2 nM |
| HepG2 | Hepatocellular Carcinoma | Data available but specific value not cited |
| N87 | Gastric Cancer | Data available but specific value not cited |
| OVCAR3 | Ovarian Cancer | Data available but specific value not cited |
While monolayer cultures are useful for initial screening, three-dimensional (3D) spheroid models more accurately mimic the complex microenvironment of solid tumors, including cell-cell interactions and barriers to drug penetration. researchgate.netnih.govsartorius.com Studies comparing the efficacy of MMAE-based ADCs in 2D versus 3D models have revealed that spheroids are generally less sensitive to treatment. researchgate.netbiorxiv.org
This reduced sensitivity is observed not only for the full ADC but also for the free cytotoxic payload, suggesting that the 3D structure itself presents a barrier that limits therapeutic efficacy. biorxiv.org For example, one study found a statistically significant decrease in sensitivity to both an MMAE-based ADC and free MMAE in ovarian cancer spheroids compared to monolayer cultures. biorxiv.org Despite this, research also indicates that ADCs can fully penetrate a tumor-like spheroid within 24 hours. biorxiv.org These 3D models are crucial for optimizing ADC design to enhance penetration and efficacy before advancing to in vivo testing. researchgate.net
| Model System | Compound | Relative Sensitivity | Key Finding |
|---|---|---|---|
| Monolayer (2D) | T-vcMMAE | Higher | Spheroids show reduced sensitivity to both the ADC and the free cytotoxic payload compared to monolayer cultures. biorxiv.org |
| Spheroid (3D) | T-vcMMAE | Lower | |
| Monolayer (2D) | MMAE (payload) | Higher | The 3D structure contributes to reduced drug efficacy, not just the size of the ADC molecule. biorxiv.org |
| Spheroid (3D) | MMAE (payload) | Lower |
The mechanism of action for MMAE, the cytotoxic payload, is primarily through the disruption of the microtubule network, which is essential for mitotic spindle formation. researchgate.net This interference leads to a halt in cell cycle progression, specifically at the G2/M transition phase. nih.govresearchgate.netnih.gov Following this cell cycle arrest, cancer cells are driven into apoptosis, or programmed cell death. nih.govnih.gov
Laboratory investigations confirm this mechanism. In prostate cancer cells, treatment with MMAE resulted in a stall in the G2/M phase of the cell cycle. nih.govresearchgate.net Further analysis showed a significant increase in the sub-G1 cell population, which is indicative of apoptosis. nih.govresearchgate.net The induction of apoptosis is also confirmed by the detection of increased levels of cleaved poly (ADP-ribose) polymerase (PARP), a well-established marker for caspase-dependent apoptosis. researchgate.net
| Cell Line | Effect on Cell Cycle | Apoptosis Induction | Apoptotic Marker |
|---|---|---|---|
| PC-3 | G2/M Arrest nih.govresearchgate.net | Increased sub-G1 population nih.govresearchgate.net | Increased cleaved PARP researchgate.net |
| C4-2B | G2/M Arrest nih.govresearchgate.net | Increased sub-G1 population nih.govresearchgate.net | Increased cleaved PARP researchgate.net |
| Pancreatic Cancer Cells | G2/M Arrest nih.gov | Apoptosis Induction nih.gov | Not specified |
A key feature of ADCs with cleavable linkers and membrane-permeable payloads like MMAE is the "bystander effect." nih.govbiochempeg.com This phenomenon occurs when the released MMAE diffuses out of the targeted antigen-positive (Ag+) cancer cell and kills adjacent, non-targeted antigen-negative (Ag−) cells. nih.govnih.gov This is particularly important for treating heterogeneous tumors where antigen expression is not uniform.
Co-culture systems, where Ag+ and Ag- cells are grown together, are used to quantitatively assess this effect. nih.govnih.gov Studies have shown that the bystander killing of Ag− cells by an MMAE-based ADC increases with a higher proportion of Ag+ cells in the co-culture. nih.gov For example, in one study, an MMAE-conjugated ADC demonstrated almost complete killing of Ag- cells when the culture consisted of 50% Ag+ cells. nih.gov The valine-citrulline linker is crucial for this effect, as it is designed to be cleaved by lysosomal proteases, releasing the unmodified, cell-permeable MMAE. nih.gov
| ADC System | Co-Culture Cell Lines (Ag+/Ag-) | Key Observation |
|---|---|---|
| Trastuzumab-vc-MMAE | N87, BT474, SKBR3 / GFP-MCF7 | Bystander effect increases with a higher fraction of Ag+ cells and higher target expression on Ag+ cells. nih.gov |
| T-MMAE | HER2+ / HER2- | Near-complete Ag- cell death was observed with 50% Ag+ cells in the co-culture. nih.gov |
| Enfortumab vedotin (Nectin-4/MMAE) | Nectin-4+ / Nectin-4- | Demonstrated effective killing of Nectin-4-negative cells in co-culture. biochempeg.com |
| Tisotumab vedotin (Tissue factor/MMAE) | TF+ / TF- | Exhibited cytotoxicity in both TF-positive and TF-negative cells in a co-culture setting. biochempeg.com |
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, the antitumor activity of MAL-di-EG-Val-Cit-PAB-MMAE containing ADCs is evaluated in vivo using animal models, which provide insights into the therapeutic's efficacy within a complex biological system.
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for in vivo preclinical assessment. Numerous studies have demonstrated the potent antitumor activity of MMAE-based ADCs in various xenograft models. nih.govnih.govresearchgate.net
For instance, an anti-Tissue Factor (TF) ADC conjugated to MMAE showed significant, dose-dependent antitumor effects in pancreatic cancer xenograft models (BxPC-3 and HPAF-II) with high TF expression. nih.gov The efficacy was found to be greater in tumors with strong and uniform antigen expression. nih.gov The mechanism of action in vivo is considered to be a combination of direct killing of antigen-expressing cells and the bystander effect, where the released MMAE penetrates deeper into the tumor mass to kill neighboring cells. nih.gov These studies confirm that the potent in vitro cytotoxicity translates into meaningful antitumor activity in a living organism.
| Cancer Type | Xenograft Model | ADC Target | Observed Antitumor Activity |
|---|---|---|---|
| Pancreatic Cancer | BxPC-3 nih.gov | Tissue Factor (TF) | Dose-dependent tumor growth inhibition. nih.gov |
| Pancreatic Cancer | HPAF-II nih.gov | Tissue Factor (TF) | Greater efficacy than in low-expression models. nih.gov |
| Pancreatic Cancer | PSN-1 nih.gov | Tissue Factor (TF) | Lower efficacy observed in this model with weak TF expression. nih.gov |
| Melanoma, Triple-Negative Breast Cancer, Non-Small Cell Lung Cancer | Patient-Derived Xenograft (PDX) Models | CD228 | Activity observed across various models with heterogeneous antigen expression. researchgate.net |
Impact on Tumor Growth Inhibition and Regression
ADCs utilizing the Val-Cit-PAB-MMAE linker-payload system have demonstrated significant antitumor activity in a wide range of preclinical cancer models. These studies consistently show potent inhibition of tumor growth and, in many cases, complete and sustained tumor regression.
In xenograft models of esophageal squamous cell carcinoma (ESCC), an EGFR-targeting ADC, LR004-VC-MMAE, induced complete tumor regression at a dose of 15 mg·kg⁻¹ in mice with established KYSE520 tumors. nih.gov Similarly, an anti-mesothelin ADC (AMA-MMAE) resulted in profound tumor growth inhibition in ovarian (OVCAR-3x2.1) and pancreatic (Capan-2, HPAC) cancer xenografts. nih.gov The efficacy extends to hematological malignancies, where an anti-CD22 ADC (HB22.7–vcMMAE) induced complete and persistent responses in 100% of DoHH2 and 90% of Granta 519 non-Hodgkin lymphoma xenografts after a single dose. tandfonline.com
Further studies have highlighted the ability of these ADCs to eradicate tumors and impact aggressive cell populations. An ADC targeting 5T4, an antigen expressed on tumor-initiating cells, induced long-term tumor regressions lasting up to 100 days post-treatment and resulted in pathologic complete responses in multiple models. tandfonline.com This suggests that by targeting critical cell populations within the tumor, these ADCs can achieve durable responses. The efficacy is not limited to traditional cell line-derived xenografts; MMAE-based ADCs have also shown significant tumor growth inhibition in more clinically relevant patient-derived xenograft (PDX) models. nih.gov
| ADC Target | Cancer Model | Animal Model | Observed Efficacy | Reference |
|---|---|---|---|---|
| EGFR | Esophageal Squamous Cell Carcinoma (KYSE520) | Nude Mice | Complete tumor regression | nih.gov |
| CD22 | Non-Hodgkin Lymphoma (DoHH2, Granta 519) | Mice | Complete and persistent tumor response | tandfonline.com |
| Mesothelin | Ovarian (OVCAR-3x2.1), Pancreatic (Capan-2) | Mice | Greatest tumor growth inhibition | nih.gov |
| 5T4 | Non-Small Cell Lung Cancer (PDX) | Mice | Sustained tumor regressions, reduced TIC frequency | tandfonline.com |
| GPR56 | Colorectal Cancer (SW620) | Mice | Tumor regression followed by stasis | nih.gov |
Pharmacodynamic Markers in Preclinical Tumor Models
The antitumor activity of ADCs containing the Val-Cit-PAB-MMAE linker-payload is driven by the potent microtubule-disrupting mechanism of MMAE. Upon internalization and cleavage of the linker within the lysosome, released MMAE binds to tubulin, inhibiting its polymerization. This disruption of the microtubule network leads to distinct and measurable pharmacodynamic effects in preclinical models.
The primary mechanism of action is the induction of cell cycle arrest at the G2/M phase, a hallmark of anti-mitotic agents. nih.govnih.govresearchgate.net This effect has been quantified in vitro and in vivo using flow cytometry, which shows a significant increase in the proportion of tumor cells in the G2/M phase following treatment. researchgate.netmdpi.com
Subsequently, this mitotic arrest triggers apoptosis, or programmed cell death. Key biomarkers of apoptosis are frequently observed in treated tumors. Immunohistochemical analysis of tumor xenografts reveals increased staining for cleaved caspase-3 and decreased staining for the proliferation marker Ki67, confirming the induction of apoptosis and inhibition of cell division in vivo. researchgate.net At the molecular level, Western blot and other assays show an increase in cleaved Poly (ADP-ribose) polymerase (PARP), another critical marker of caspase-dependent apoptosis. nih.govcancer.gov Furthermore, studies have measured a dose-dependent increase in caspase-3/7 activity in tumor cells treated with MMAE-based ADCs. researchgate.netmdpi.com
Another important pharmacodynamic mechanism is the "bystander effect." The released MMAE payload is cell-permeable, allowing it to diffuse out of the target cancer cell and kill neighboring, potentially antigen-negative, tumor cells in the microenvironment. nih.govaacrjournals.org
| Pharmacodynamic Marker | Method of Detection | Observed Effect | Reference |
|---|---|---|---|
| G2/M Cell Cycle Arrest | Flow Cytometry | Increased percentage of cells in G2/M phase | nih.govresearchgate.netmdpi.com |
| Apoptosis | Caspase-3/7 Activity Assay | Dose-dependent increase in activity | researchgate.netmdpi.com |
| Apoptosis | Western Blot | Increased cleaved PARP expression | nih.govcancer.gov |
| Apoptosis | Immunohistochemistry (IHC) | Increased cleaved caspase-3 staining | researchgate.net |
| Proliferation Inhibition | Immunohistochemistry (IHC) | Decreased Ki67 staining | researchgate.net |
Preclinical Pharmacokinetic and Biodistribution Analysis
The pharmacokinetic (PK) profile of an ADC is critical to its success, governing its exposure, efficacy, and potential for off-target toxicity. The this compound system has been designed to provide a balance of stability in systemic circulation and efficient payload release in the tumor.
Plasma Stability and Clearance in Animal Species
The stability of the linker is paramount to prevent premature release of the highly potent MMAE payload into the bloodstream. The valine-citrulline (VC) dipeptide linker is notably stable in human and cynomolgus monkey plasma, with negligible degradation and payload release observed. nih.govaacrjournals.org Studies comparing different linker technologies have shown the Val-Cit linker to be substantially more stable in human plasma than other designs, such as hydrazone or Phe-Lys linkers. nih.gov
However, a significant species-specific difference exists, as the VC linker is susceptible to cleavage by the carboxylesterase Ces1c, which is present in rodent plasma but not in primate plasma. nih.govresearchgate.netdimabio.com This leads to markedly lower stability and higher rates of premature MMAE release in mouse and rat models compared to primates. One study quantified this difference, showing that after six days of incubation at 37°C, less than 1% of MMAE was released in human or cynomolgus plasma, compared to 2.5% in rat plasma and nearly 25% in mouse plasma. aacrjournals.org This instability in rodent models is a critical consideration when interpreting preclinical efficacy and safety data and translating it to human clinical trials.
Unconjugated MMAE, if released systemically, is cleared very rapidly from circulation. mdpi.comnih.gov The PK profile of the ADC itself is driven by the antibody component, exhibiting a much slower clearance and a biphasic elimination profile. mdpi.com The vast majority of the MMAE in plasma remains conjugated to the antibody, ensuring that systemic exposure to the free, highly toxic payload is minimized. mdpi.comnih.gov
| Animal Species | Linker Stability | Key Enzyme/Factor | Reference |
|---|---|---|---|
| Human | High | Negligible enzymatic cleavage | nih.govaacrjournals.org |
| Cynomolgus Monkey | High | Negligible enzymatic cleavage | nih.govaacrjournals.org |
| Rat | Moderate | Susceptible to carboxylesterase cleavage | aacrjournals.org |
| Mouse | Low | Susceptible to carboxylesterase Ces1c | nih.govaacrjournals.orgresearchgate.net |
Tissue Distribution and Tumor Accumulation of Linker-Payload and Released Payload
Biodistribution studies are essential to confirm that the ADC effectively delivers its payload to the tumor site. Using radiolabeled ADCs, researchers can track the distribution of both the antibody and the MMAE payload in preclinical models.
Studies with a ³H-labeled MMAE ADC (disitamab vedotin) in tumor-bearing nude mice demonstrated that the highest and most persistent exposure of the MMAE payload occurred in the tumor tissue. nih.gov The area under the curve (AUC) ratio of tumor to plasma was 18.57, significantly higher than in other tissues such as the spleen (2.04), liver (1.81), and kidney (1.11). nih.gov This indicates preferential accumulation and retention of the payload at the site of disease, which is crucial for therapeutic efficacy. nih.gov
While the ADC is designed for tumor-specific uptake, some nonspecific distribution to highly perfused organs like the lungs, heart, liver, and kidneys is observed. mdpi.com However, the conjugation of MMAE does not appear to severely alter the fundamental distribution profile of the parent antibody. mdpi.com Unconjugated MMAE, by contrast, distributes rapidly to tissues like the liver, lungs, and kidneys before its fast clearance. mdpi.com The high concentration of MMAE found in tumors confirms that the ADC remains largely intact in circulation and that the payload is primarily released after the ADC has reached the tumor. nih.gov
Influence of Linker Design on Preclinical Pharmacokinetics
The specific design of the this compound linker is a result of extensive optimization to achieve the desired pharmacokinetic properties. Each component plays a critical role. The Val-Cit dipeptide was selected for its high stability in human plasma combined with its efficient cleavage by lysosomal proteases like cathepsin B, which are abundant in the tumor microenvironment. nih.gov This enzymatic specificity is key to its mechanism of selective payload release.
The maleimide (B117702) group provides a reactive handle for stable conjugation to cysteine residues on the antibody, while the PAB group acts as a self-immolative spacer, ensuring that upon cleavage of the Val-Cit sequence, the MMAE is released in its unmodified, fully active form. nih.gov The di-EG spacer can also influence properties such as hydrophilicity.
Challenges in Linker Design and Strategies for Optimization
Limitations of the Val-Cit-PAB Linker Platform
Despite its widespread use, the Val-Cit-PAB linker has several inherent drawbacks that can limit the performance and therapeutic window of ADCs. nih.govchemrxiv.org These limitations primarily revolve around issues of hydrophobicity, stability in circulation, and susceptibility to non-target enzymes.
This issue becomes particularly prominent when attempting to increase the drug-to-antibody ratio (DAR) to enhance potency. Higher DARs, while desirable for delivering more payload to the tumor, can exacerbate hydrophobicity-induced aggregation, often limiting the practical DAR to modest levels of 3-4 for linkers like Mc-Val-Cit-PAB-MMAE. nih.govacs.org
| Limitation | Consequence | Supporting Evidence |
|---|---|---|
| Increased Hydrophobicity | Higher propensity for ADC aggregation | Efforts to increase DAR are often thwarted by aggregation issues. nih.govacs.org |
| ADC Aggregation | Reduced efficacy, pharmacokinetic stability, and safety | Aggregation can compromise the overall performance of the ADC. adcreview.com |
| Payload Incompatibility | Requires co-solvents or complex manufacturing for hydrophobic payloads | Increases production costs and complicates development. adcreview.com |
For an ADC to be effective, the linker must remain stable in the bloodstream to ensure the payload is delivered to the target site. adcreview.com However, the Val-Cit-PAB linker has demonstrated susceptibility to premature cleavage in systemic circulation, leading to the off-target release of the cytotoxic drug. nih.govacs.org This premature release can reduce the amount of active ADC reaching the tumor, thereby decreasing its therapeutic efficacy, and can also lead to systemic toxicity, narrowing the therapeutic window. biorxiv.org
Research has identified that certain plasma enzymes can partially digest the Val-Cit linker before the ADC reaches the tumor. nih.gov For instance, studies in mice have identified carboxylesterase 1C (Ces1C) as an enzyme responsible for the extracellular hydrolysis of Val-Cit-PAB-based linkers. preprints.orgresearchgate.netnih.gov This instability in mouse plasma presents a significant challenge for the preclinical evaluation of ADCs. preprints.orgresearchgate.net
The Val-Cit dipeptide is designed to be a substrate for cathepsin B within the lysosomal compartment of tumor cells. tcichemicals.comtcichemicals.comtcichemicals.com However, it is not exclusively cleaved by this enzyme. The linker has been shown to be susceptible to cleavage by other proteases present in the systemic circulation and the tumor microenvironment. nih.govacs.org
One such enzyme is human neutrophil elastase (NE), a serine protease that can cleave the peptide bond between valine and citrulline. nih.govacs.org This off-target cleavage can lead to premature payload release and has been implicated in off-target toxicities, such as neutropenia, which is a common dose-limiting side effect of some ADCs. nih.govadcreview.com The Val-Cit linker has also been found to have widespread sensitivity to various cathepsins beyond just cathepsin B, which could potentially lead to off-target toxicity in normal cells. nih.gov
| Enzyme | Effect on Linker | Potential Clinical Consequence |
|---|---|---|
| Carboxylesterase 1C (Ces1C) | Extracellular hydrolysis in mouse plasma | Challenges in preclinical evaluation and potential for premature drug release. preprints.orgresearchgate.netnih.gov |
| Human Neutrophil Elastase (NE) | Cleavage of the Val-Cit bond | Premature payload detachment and potential for off-target toxicity, including neutropenia. nih.govadcreview.comacs.org |
| Other Cathepsins (e.g., K, L) | Widespread sensitivity to cleavage | Potential for off-target toxicity in normal tissues. nih.gov |
Strategies for Enhancing Biostability
One effective strategy to counteract the hydrophobicity of the linker-payload is the incorporation of hydrophilic moieties. acs.orgchemexpress.com Polyethylene (B3416737) glycol (PEG) is a commonly used hydrophilic polymer that can be incorporated into the linker structure. researchgate.netnih.govresearchgate.net PEGylation of the linker can help to mask the hydrophobicity of the payload, thereby reducing the propensity for aggregation and improving the pharmacokinetic profile of the ADC. researchgate.netresearchgate.net The inclusion of discrete PEG (dPEG®) units, such as di-ethylene glycol (di-EG), can enhance the solubility and stability of the ADC. vectorlabs.comrsc.org
The introduction of hydrophilic groups can also shield the linker from enzymatic degradation, enhancing its stability in circulation. Various hydrophilic polymer scaffolds, including polysarcosine, cyclodextrins, and peptides, have also been explored to mitigate payload hydrophobicity. acs.orgchemexpress.com Studies have shown that the positioning and configuration of the PEG unit within the linker are critical for achieving improved stability and pharmacokinetics. researchgate.netnih.gov
Another approach to overcoming the drawbacks of the conventional Val-Cit linker involves re-engineering the linker chemistry. nih.govacs.org One innovative strategy is the development of "Exo-Linkers," where the cleavable peptide linker is repositioned to the exo-position of the PABC moiety. nih.govacs.orgchemexpress.com This novel design brings the payload closer to the antibody, which may enhance shielding and improve hydrophilicity. chemexpress.com
Modifications to Maleimide (B117702) Conjugation to Improve Adduct Stability
The maleimide group in the MAL-di-EG-Val-Cit-PAB-MMAE linker is widely used for conjugating cytotoxic payloads to cysteine thiols on antibodies. However, the resulting thiosuccinimide linkage is susceptible to instability in vivo, primarily through a retro-Michael reaction. nih.govacs.org This can lead to premature drug release and potential off-target toxicity. prolynxinc.comnih.gov To address this challenge, several modification strategies have been developed to enhance the stability of the maleimide adduct.
One of the most effective strategies is the hydrolysis of the thiosuccinimide ring. The hydrolyzed, ring-opened form is resistant to the retro-Michael reaction, thereby preventing deconjugation. nih.govprolynxinc.com While this hydrolysis can occur naturally in plasma, the rate is often too slow to prevent thiol exchange. prolynxinc.com Research has focused on methods to accelerate this stabilizing hydrolysis.
Self-hydrolyzing maleimides, incorporating a basic amino group adjacent to the maleimide, have been designed to catalyze the thiosuccinimide ring hydrolysis intramolecularly. nih.gov This leads to rapid and efficient conversion to the stable hydrolyzed form at neutral pH. nih.gov Another approach involves the use of N-aryl maleimides, which have been shown to accelerate both the initial thiol-maleimide coupling and the subsequent stabilizing hydrolysis of the thiosuccinimide ring. nih.gov Cysteine-linked ADCs prepared with N-aryl maleimides demonstrated significantly less deconjugation in serum over a 7-day period compared to those with N-alkyl maleimides. nih.gov
Furthermore, the development of diiodomaleimides has provided a platform for rapid bioconjugation with reduced hydrolysis of the maleimide itself, allowing for efficient conjugation even in sterically hindered systems. ucl.ac.uk The resulting adducts can then be subjected to conditions that promote hydrolysis to ensure long-term stability. ucl.ac.uk The use of maleamic methyl esters as an alternative to maleimides has also been explored, directly forming a stable, ring-opened product upon reaction with thiols. nih.gov
| Maleimide Type | Modification Strategy | Deconjugation/Payload Loss | Time Period | Conditions | Reference |
|---|---|---|---|---|---|
| N-alkyl maleimides | Standard Conjugation | 35-67% | 7 days | Thiol-containing buffer and serum at 37°C | nih.gov |
| N-aryl maleimides | Ring-head Nitrogen Modification | <20% | 7 days | Thiol-containing buffer and serum at 37°C | nih.gov |
| Conventional Maleimide | Standard Conjugation | 31% | 21 days | In the presence of excess reducing thiol groups | nih.gov |
| Maleamic Methyl Ester | Direct formation of ring-opened product | ~9% | 21 days | In the presence of excess reducing thiol groups | nih.gov |
Impact of Linker Design on Drug-to-Antibody Ratio (DAR) Control (if part of an ADC)
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, significantly influencing its therapeutic index. axispharm.comrsc.org The design of the linker, such as in this compound, plays a pivotal role in achieving a controlled and optimal DAR. nih.gov An optimal DAR is typically a balance between efficacy and safety, with preclinical studies often suggesting a DAR of around 4 provides the best therapeutic window. axispharm.com
The hydrophobicity of the linker-payload complex is a key consideration in linker design that affects DAR. axispharm.com Highly hydrophobic payloads can lead to antibody aggregation and rapid clearance from circulation, particularly at higher DAR values. nih.gov The Val-Cit-PAB-MMAE component is relatively hydrophobic, which can make achieving stable ADCs with high DARs challenging. nih.govrsc.org Innovations in linker technology, such as the incorporation of hydrophilic spacers like polyethylene glycol (PEG), as seen in the "di-EG" portion of this compound, can help to mitigate the hydrophobicity of the payload and improve the pharmacokinetic profile of ADCs with higher DARs. rsc.orgvectorlabs.com
The stability of the linker, as discussed in the previous section, also has a direct impact on maintaining the DAR in vivo. Premature cleavage of the linker leads to a decrease in the average DAR over time, which can reduce the efficacy of the ADC. acs.orgacs.org Therefore, a stable linker is crucial for ensuring that the ADC maintains its intended DAR until it reaches the target tumor cells.
| Linker Characteristic | Impact on DAR Control | Effect on ADC Properties | Reference |
|---|---|---|---|
| Hydrophobicity (e.g., Val-Cit-PAB) | Limits achievable DAR due to aggregation | Can lead to faster clearance and reduced efficacy at high DARs | axispharm.comnih.gov |
| Hydrophilicity (e.g., PEG spacers) | Enables higher DARs by reducing aggregation | Improves pharmacokinetic profile of high DAR ADCs | rsc.orgvectorlabs.com |
| Site-Specific Conjugation Chemistry | Allows for precise control of DAR, leading to homogeneity | Produces more consistent and well-defined ADCs | tandfonline.com |
| Linker Instability (e.g., retro-Michael reaction) | Leads to a decrease in DAR over time in vivo | Can result in premature payload release and reduced efficacy | acs.orgacs.org |
Mechanisms of Resistance to Auristatin Based Conjugates in Preclinical Models
Dysfunctional Lysosomal Processing
The MAL-di-EG-Val-Cit-PAB-MMAE system is designed with a protease-cleavable valine-citrulline (Val-Cit) linker. researchgate.netmdpi.com This linker is specifically engineered to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the lysosomal compartment. researchgate.netnih.gov This cleavage releases the self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer, which in turn liberates the active MMAE payload into the cytoplasm. researchgate.netnih.gov
Resistance can arise from impaired lysosomal function. nih.gov This can include a decrease in the expression or activity of the necessary lysosomal proteases. nih.gov If the enzymatic machinery required to cleave the Val-Cit linker is deficient, the MMAE payload will remain conjugated to the linker and antibody fragments, preventing it from reaching its microtubule target. nih.gov Additionally, changes in the acidic environment of the lysosome can also impact the efficiency of enzymatic cleavage and subsequent payload release. nih.gov
Upregulation of Drug Efflux Transporters (e.g., ABCB1/MDR1)
A well-documented mechanism of resistance to auristatin-based ADCs is the upregulation of ATP-binding cassette (ABC) transporters, particularly ABCB1, also known as multidrug resistance protein 1 (MDR1) or P-glycoprotein (P-gp). aacrjournals.orgnih.govnih.gov These transporters are membrane proteins that actively pump a wide range of substrates, including chemotherapeutic drugs, out of the cell. aacrjournals.orgresearchgate.net
MMAE is a known substrate for ABCB1/MDR1. aacrjournals.orgnih.govfrontiersin.org In preclinical models, cancer cells exposed to auristatin-based ADCs over time can develop resistance by significantly increasing the expression of ABCB1. aacrjournals.orgnih.gov This leads to the efficient efflux of MMAE from the cytoplasm after its release from the lysosome, thereby reducing its intracellular concentration and cytotoxic effect. nih.govfrontiersin.org Studies have shown that inhibition of ABCB1/MDR1 can restore sensitivity to MMAE and auristatin-based ADCs in resistant cell lines. aacrjournals.orgnih.gov
The table below summarizes findings from preclinical studies on the upregulation of drug efflux transporters in response to auristatin-based ADCs.
| Cell Line Model | ADC Used | Fold Resistance | Efflux Transporter Upregulated | Reference |
| Hodgkin Lymphoma (L428-R) | Brentuximab Vedotin (anti-CD30-vc-MMAE) | >100 | ABCB1 (MDR1) | aacrjournals.org |
| Breast Cancer (ADCR) | N41mab-vcMMAE (anti-nectin-4) | Not specified | ABCB1 (MDR1) | aacrjournals.org |
| Hodgkin Lymphoma | Brentuximab Vedotin | Not specified | ABCB1 (MDR1) | nih.gov |
This table is illustrative and synthesizes data from multiple sources.
Modifications Affecting Payload Sensitivity within Target Cells
Even if MMAE is successfully released into the cytoplasm, cancer cells can develop resistance through mechanisms that alter their intrinsic sensitivity to the payload itself. nih.gov MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis. mdpi.comcreative-biolabs.com
Modifications in the tubulin protein, the direct target of MMAE, can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect. revvity.com While less commonly reported for auristatins compared to other tubulin-targeting agents, mutations in tubulin genes are a potential mechanism of resistance.
Furthermore, alterations in downstream signaling pathways that regulate apoptosis can also confer resistance. aacrjournals.org Dysregulation of apoptotic pathways, for example through the upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins, can make cancer cells less susceptible to the cell death signals initiated by MMAE-induced microtubule disruption.
Role of Target Antigen Expression Modulation (if part of an ADC)
The this compound linker-payload is a component of an antibody-drug conjugate. Therefore, the expression of the target antigen on the cancer cell surface is a critical determinant of the ADC's efficacy. aacrjournals.org A common mechanism of acquired resistance to ADCs is the downregulation or loss of target antigen expression. aacrjournals.orgnih.govresearchgate.net
In preclinical models, prolonged exposure to an ADC can select for cancer cell populations that have reduced levels of the target antigen on their surface. aacrjournals.orgresearchgate.net This leads to decreased binding of the ADC and, consequently, reduced internalization and delivery of the MMAE payload. revvity.com In some cases, complete loss of the target antigen has been observed in ADC-resistant cells. researchgate.net The heterogeneity of antigen expression within a tumor can also contribute to innate resistance, where a subpopulation of cancer cells with low or no antigen expression survives ADC treatment. researchgate.net
Future Directions and Emerging Research Avenues
Development of Next-Generation Linker Designs
The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) component of the linker is a cornerstone of ADC design, engineered for cleavage by lysosomal proteases like Cathepsin B inside the target cancer cell. Despite its widespread use, preclinical research has identified limitations, spurring the development of next-generation designs.
A primary challenge is the linker's stability in circulation. Premature cleavage of the linker can lead to the systemic release of the potent MMAE payload, causing off-target toxicity. One significant preclinical finding was the identification of the carboxylesterase Ces1c in mice, which can prematurely hydrolyze Val-Cit linkers, complicating the translation of efficacy and safety data from murine models to higher-order species. springernature.com Further research has also pointed to potential cleavage by other enzymes like human neutrophil elastase. acs.org Additionally, the inherent hydrophobicity of the Val-Cit-PAB-MMAE construct can promote ADC aggregation, particularly at higher drug-to-antibody ratios (DAR), which can negatively impact pharmacokinetics and manufacturing. nih.gov
To address these challenges, several innovative linker strategies are being explored in preclinical settings:
Modified Peptide Sequences: Researchers have investigated minimal structural changes to the peptide sequence to enhance stability and hydrophilicity. Substituting citrulline with alanine (B10760859) (Val-Ala) has been shown to offer improved properties in some contexts. nih.gov A notable advancement is the addition of a glutamic acid residue to create a Glu-Val-Cit (EVCit) tripeptide. springernature.com This modification was designed to block cleavage by mouse Ces1c, dramatically improving ADC stability and half-life in mouse models, thereby providing a more reliable platform for preclinical evaluation. springernature.com
Hydrophilic and Non-Peptide Linkers: To counter the hydrophobicity issue and improve DAR, hydrophilic polymer scaffolds such as PEG have been incorporated into linker designs. acs.org Beyond peptides, novel cleavable motifs are being developed. These include sulfatase-cleavable linkers and pyrophosphate-based linkers, which have demonstrated high plasma stability in preclinical tests. nih.gov Silyl ether-based linkers offer an acid-cleavable alternative with significantly improved stability over traditional hydrazine (B178648) linkers, potentially enabling the use of highly potent payloads with this cleavage mechanism. nih.gov
The following table summarizes key next-generation linker designs being investigated to improve upon the Val-Cit-PAB backbone.
| Linker Design Strategy | Rationale | Preclinical Findings |
| Glu-Val-Cit (EVCit) | Enhance stability in mouse models by preventing cleavage by carboxylesterase Ces1c. | Dramatically improved ADC half-life (from 2 to 12 days) and treatment efficacy in mouse xenograft models. springernature.com |
| Val-Ala | Improve hydrophilicity and stability compared to Val-Cit. | Reduced aggregation at high DAR compared to Val-Cit based ADCs. nih.gov |
| Sulfatase-Cleavable Linker | Introduce a novel enzymatic cleavage site with high plasma stability. | Demonstrated high stability (>7 days) in mouse plasma and potent in vitro cytotoxicity. nih.gov |
| Pyrophosphate Linker | Increase hydrophilicity to support lipophilic payloads and improve stability. | Showed extremely high stability over 7 days in both mouse and human plasma. nih.gov |
| Silyl Ether Linker | Develop a more stable acid-cleavable linker for highly potent payloads. | Half-life of >7 days in human plasma, a significant improvement over traditional acid-cleavable linkers. nih.gov |
Exploration of Alternative Conjugation Chemistries
The "MAL" in MAL-di-EG-Val-Cit-PAB-MMAE refers to a maleimide (B117702) group, which is used to attach the drug-linker to the antibody. This is achieved via a Michael addition reaction with the thiol groups of cysteine residues on the antibody. While widely used, this chemistry has a known vulnerability: the reaction is reversible through a retro-Michael reaction. This can lead to deconjugation of the linker-payload from the antibody in circulation, compromising the ADC's efficacy and potentially increasing systemic toxicity. researchgate.net
Research is actively focused on developing more stable and site-specific conjugation methods to produce more homogeneous and reliable ADCs.
Stabilizing Maleimide-Based Conjugation: Efforts have been made to create more stable connections while retaining the maleimide framework. One approach involves using linkers based on maleamic methyl ester, which form a stable ring-opened structure upon conjugation, significantly improving stability in the presence of reducing agents compared to traditional maleimide-based ADCs. nih.gov Another strategy uses di-bromo pyridine-2,6-dione (DBPD) derivatives, which react selectively with thiols to form a more stable ring structure that is not susceptible to hydrolysis.
Site-Specific Conjugation: First-generation methods using native cysteines or lysines result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites. adcreview.com This heterogeneity complicates characterization and can lead to a suboptimal therapeutic window. To overcome this, site-specific conjugation technologies are being developed to create uniform ADCs. Preclinical strategies include:
Engineered Cysteines: Specific cysteine residues are introduced at defined locations on the antibody backbone. This technology allows for precise control over the DAR and the location of the payload. nih.gov
Unnatural Amino Acids: Incorporating amino acids with unique reactive groups (e.g., an azide (B81097) or ketone for "click chemistry") into the antibody sequence allows for highly specific conjugation without interfering with native residues. tandfonline.com
Enzymatic Ligation: Enzymes like Sortase A can be used to attach payloads to a specific recognition sequence (e.g., LPXTG) engineered onto the antibody, resulting in a highly controlled and homogeneous product. tandfonline.com
Disulfide Re-bridging: This technique involves the reduction of interchain disulfide bonds followed by the use of bifunctional reagents that reconnect the chains while simultaneously attaching the payload, creating a stable and defined ADC. mdpi.com
Strategies for Overcoming Preclinical Resistance Mechanisms
The emergence of resistance is a significant challenge in cancer therapy, and ADCs are no exception. Preclinical models have been instrumental in identifying mechanisms of resistance to MMAE-based ADCs and developing strategies to overcome them.
A primary mechanism of acquired resistance is the upregulation of ATP-binding cassette (ABC) transporters, particularly the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp). aacrjournals.orgaacrjournals.org MMAE is a known substrate for P-gp, meaning that cancer cells can develop resistance by actively pumping the cytotoxic payload out of the cell before it can induce apoptosis. researchgate.net
Preclinical research has demonstrated a powerful strategy to counteract this resistance. In breast cancer models that developed resistance to an MMAE-based ADC through long-term treatment, RNA sequencing revealed a significant upregulation of the ABCB1 gene, which encodes for P-gp. aacrjournals.orgnih.gov The key finding was that this resistance could be completely reversed by the co-administration of a P-gp inhibitor, such as tariquidar (B1662512). aacrjournals.orgnih.gov
The combination of an MMAE-based ADC with tariquidar was shown to be well-tolerated in preclinical in vivo models and induced rapid regression of ADC-resistant tumors. aacrjournals.orgnih.gov This targeted approach is hypothesized to be safer than combining P-gp inhibitors with traditional chemotherapy because the ADC directs the payload specifically to the tumor, limiting systemic exposure and potential toxicity to normal tissues that also express P-gp. aacrjournals.org
Another inherent feature of the this compound construct that helps combat resistance is the bystander effect. Because the Val-Cit linker is cleaved intracellularly to release a membrane-permeable MMAE payload, the toxin can diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells. aacrjournals.org This is particularly important for overcoming resistance that arises from heterogeneous antigen expression within a tumor.
| Resistance Mechanism | Preclinical Strategy for Overcoming | Rationale |
| Upregulation of P-glycoprotein (P-gp/MDR1) | Co-administration with a P-gp inhibitor (e.g., tariquidar). | The inhibitor blocks the P-gp efflux pump, trapping the MMAE payload inside the cancer cell and restoring its cytotoxic effect. aacrjournals.orgnih.gov |
| Heterogeneous Antigen Expression | Leverage the intrinsic "bystander effect" of the cleavable linker and cell-permeable MMAE payload. | Released MMAE can diffuse into and kill adjacent tumor cells that may not express the target antigen, preventing them from escaping therapy. aacrjournals.org |
Integration with Advanced Preclinical Model Systems (e.g., Organoids, Microfluidics)
The predictive power of preclinical research heavily relies on the quality of the models used. Traditional two-dimensional (2D) cell cultures and subcutaneous xenograft models often fail to capture the complexity of human tumors. In recent years, advanced model systems like patient-derived organoids (PDOs) and microfluidic "organ-on-a-chip" platforms have emerged as superior tools for evaluating ADCs. nih.gov
Patient-derived organoids are three-dimensional (3D) cultures grown from a patient's own tissue that recapitulate key aspects of the original tumor's architecture, genetic heterogeneity, and tumor microenvironment. crownbio.comhuborganoids.nl This provides a more accurate platform for assessing ADC performance. aacrjournals.org
Efficacy and Specificity Testing: PDOs can be established from both tumor and matching normal tissue from the same patient. This allows for direct comparison of an ADC's cytotoxic effect on cancer cells versus its off-target toxicity on healthy cells, providing a crucial preclinical assessment of the therapeutic window. nih.govcrownbio.com
Modeling the Bystander Effect: The 3D structure of organoids provides a more realistic environment to study the penetration and diffusion of the released MMAE payload and to quantify the bystander killing effect, which is difficult to model in 2D cultures. crownbio.com
High-Throughput Screening: Organoid platforms are amenable to high-throughput screening, enabling the rapid evaluation of multiple ADC candidates or combinations across a biobank of diverse patient-derived models. aacrjournals.org
Microfluidic systems can further enhance organoid models by introducing dynamic flow, which mimics blood perfusion. This provides continuous nutrient supply, removes waste, and can help model the delivery of ADCs to the tumor tissue, overcoming limitations of static cultures. nih.gov These advanced systems bridge the gap between simple in vitro assays and complex in vivo studies, promising more reliable preclinical data to guide ADC development. aacrjournals.org
Synergistic Approaches with Other Molecular Agents in Preclinical Combinations
The future of ADC therapy is increasingly seen in the context of combination treatments. Preclinical studies are actively exploring synergistic interactions between ADCs utilizing the this compound payload and other molecular agents to enhance antitumor activity and overcome resistance.
As detailed previously, one of the most promising preclinical combination strategies is the use of P-gp inhibitors to reverse acquired resistance to MMAE. nih.gov The targeted nature of the ADC allows for this combination to be potentially much safer than with conventional chemotherapy. aacrjournals.org
Another major area of investigation is the combination of ADCs with immunotherapy, particularly immune checkpoint inhibitors (ICIs). The rationale for this synergy is based on the concept of immunogenic cell death (ICD). When the MMAE payload kills tumor cells, it can cause the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs). This process can stimulate an immune response against the tumor, recruiting T-cells to the tumor microenvironment. ICIs can then amplify this ADC-induced immune response by blocking the inhibitory signals that cancer cells use to evade immune attack. Preclinical studies combining MMAE-based ADCs with ICIs have shown promising results, suggesting that this approach could lead to more durable treatment outcomes. nih.gov
The cell-permeable nature of the MMAE payload and its associated bystander effect can also contribute to this synergy by killing a broader range of tumor cells, including those that might otherwise escape immune surveillance, thereby creating a more robust anti-tumor immune response. aacrjournals.org These preclinical findings provide a strong basis for the continued clinical investigation of ADCs in combination with other targeted and immunomodulatory agents.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the conjugation efficiency of MAL-di-EG-Val-Cit-PAB-MMAE in antibody-drug conjugate (ADC) synthesis?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV/Vis detection to quantify free vs. conjugated MMAE. Mass spectrometry (LC-MS) is critical for verifying molecular weight integrity (e.g., C₇₂H₁₁₂N₁₂O₁₈, MW 1433.73) and linker-drug ratio . Stability assessments should include accelerated degradation studies under varying pH and temperature conditions to mimic physiological environments .
Q. How should researchers optimize storage conditions for this compound to maintain stability during experimental workflows?
- Methodology : Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis of the Val-Cit-PAB linker. Post-reconstitution in solvents like DMSO, aliquot and freeze at -20°C, with use within one month to avoid linker cleavage or MMAE aggregation . Document batch-specific stability using differential scanning calorimetry (DSC) .
Q. What in vitro assays are most suitable for evaluating the cytotoxic activity of MMAE released from this compound?
- Methodology : Use cell viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines (e.g., HER2+ SK-BR-3 for trastuzumab-based ADCs). Include controls for linker-drug stability, such as protease inhibitors, to distinguish between extracellular vs. intracellular drug release .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro cytotoxicity data and in vivo tumor regression studies using this compound-based ADCs?
- Methodology : Analyze pharmacokinetic/pharmacodynamic (PK/PD) mismatches by quantifying ADC clearance rates, tumor penetration efficiency, and linker cleavage kinetics in animal models. Use immuno-PET imaging to track ADC biodistribution and validate target engagement . Address microenvironmental factors (e.g., pH, protease activity) through ex vivo tumor homogenate assays .
Q. What experimental designs mitigate off-target toxicity risks associated with premature MMAE release from this compound?
- Methodology : Incorporate plasma stability assays over 72 hours to measure free MMAE levels. Compare cleavage rates in human vs. murine plasma to assess translational relevance. Use knock-in mouse models expressing human Fc receptors to evaluate immune cell-mediated toxicity .
Q. How should researchers validate the specificity of this compound conjugation to monoclonal antibodies?
- Methodology : Employ site-specific conjugation techniques (e.g., cysteine-engineered antibodies) paired with maleimide-thiol reactivity validation. Use SDS-PAGE and size-exclusion chromatography (SEC) to confirm antibody integrity post-conjugation. Cross-validate with competitive binding assays to ensure antigen-binding capacity is retained .
Best Practices for Research Documentation
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) to log raw data, including solvent lot numbers and storage conditions .
- Statistical Validation : Predefine endpoints in animal studies to avoid bias. Use multivariate analysis for ADC efficacy-toxicity correlations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
